Methyl 5-(3-chloro-4-methoxy-5-methylphenyl)pentanoate
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Overview
Description
Methyl 5-(3-chloro-4-methoxy-5-methylphenyl)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a chlorinated aromatic ring and a pentanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-chloro-4-methoxy-5-methylphenyl)pentanoate typically involves the esterification of 5-(3-chloro-4-methoxy-5-methylphenyl)pentanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to isolate the ester product. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-chloro-4-methoxy-5-methylphenyl)pentanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions on the aromatic ring.
Major Products
Scientific Research Applications
Methyl 5-(3-chloro-4-methoxy-5-methylphenyl)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 5-(3-chloro-4-methoxy-5-methylphenyl)pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological pathways . The chlorinated aromatic ring may also participate in various biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3-chloro-4-methoxyphenyl)pentanoate
- Methyl 5-(4-methoxy-5-methylphenyl)pentanoate
- Methyl 5-(3-chloro-5-methylphenyl)pentanoate
Uniqueness
Methyl 5-(3-chloro-4-methoxy-5-methylphenyl)pentanoate is unique due to the presence of both a chlorine atom and a methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
62316-37-4 |
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Molecular Formula |
C14H19ClO3 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
methyl 5-(3-chloro-4-methoxy-5-methylphenyl)pentanoate |
InChI |
InChI=1S/C14H19ClO3/c1-10-8-11(9-12(15)14(10)18-3)6-4-5-7-13(16)17-2/h8-9H,4-7H2,1-3H3 |
InChI Key |
GAZAOJHSTRKGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)Cl)CCCCC(=O)OC |
Origin of Product |
United States |
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